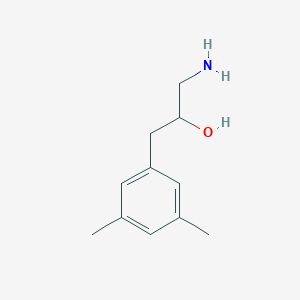

1-Amino-3-(3,5-dimethylphenyl)propan-2-ol

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-amino-3-(3,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-8-3-9(2)5-10(4-8)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3 |

InChI Key |

HBUXTWMSYRWFCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(CN)O)C |

Origin of Product |

United States |

Preparation Methods

Reaction with 1-chloro-2-methyl-2-propanol Analogues

One related method involves refluxing a substituted amine with a halohydrin such as 1-chloro-2-methyl-2-propanol in the presence of a base like sodium hydroxide to effect nucleophilic substitution, yielding the corresponding amino alcohol with high purity and yield.

| Component | Amount/Equivalents | Conditions | Outcome |

|---|---|---|---|

| Substituted amine (e.g., 3,3-diphenyl-N-methylpropylamine) | 100 g | Reflux in methanol for 8 hours | Target amino alcohol obtained in 95% yield |

| 1-chloro-2-methyl-2-propanol | 50.6 g (1.05 equiv) | ||

| Sodium hydroxide | 21.3 g (1.2 equiv) |

After reflux, methanol is removed under reduced pressure, aqueous workup is performed, followed by extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration to isolate the amino alcohol.

Epoxide Ring Opening

Epoxides such as 3-(m-tolyloxy)-1,2-epoxypropane can be reacted with substituted amines under controlled temperature (5–10 °C) to yield amino alcohols. This method is exemplified in the synthesis of similar compounds like Bevantolol, where the epoxide ring is opened by the amine nucleophile to form the amino alcohol.

- Reaction temperature maintained between 5-10 °C

- Reaction time: about 10 hours before seeding crystallization

- Product isolation involves filtration, washing, and vacuum drying

- Yields reported around 78.6% for related compounds

Synthesis via α,β-Unsaturated Intermediates

Heck Reaction and Subsequent Transformations

A multi-step synthetic route involves:

- Performing a Heck reaction between 4-bromo-2,6-dimethylaniline and acrylamide to form (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide

- Dehydration of this amide with phosphorus oxychloride to yield (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile

- Treatment with hydrochloric acid to form the corresponding hydrochloride salt

This route achieves the intermediate (2E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride with yields around 77% for the final step.

Although this method targets intermediates for antiviral drugs, the chemistry is closely related and adaptable for preparing amino alcohol derivatives by further reduction or functional group transformations.

Reductive Amination and Methylation Methods

N,N-Dimethylation of Amino Alcohols

A method for preparing N,N-dimethylamino alcohols involves heating amino alcohols with formaldehyde in a molar ratio of at least 3:1 (formaldehyde to amine) under controlled temperature (up to 200 °C) in an autoclave. The reaction proceeds to form dimethylated amino alcohols, which can be separated by distillation.

| Parameter | Value/Condition |

|---|---|

| Amino alcohol starting material | e.g., 2-amino-2-methyl-1-propanol |

| Formaldehyde molar ratio | ≥ 3:1 (formaldehyde:amine) |

| Temperature | 100–200 °C |

| Reaction time | Variable, sufficient for completion |

| Post-reaction treatment | Neutralization with alkali, distillation |

This method is valuable for producing N,N-dimethyl derivatives but can be adapted for primary amino alcohol synthesis with appropriate modifications.

Summary Table of Preparation Methods

Analytical and Process Considerations

- Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are typically used to monitor reaction progress and purity.

- Workup: Extraction with organic solvents (ethyl acetate, dichloromethane), drying agents (sodium sulfate), and filtration are standard.

- Purification: Crystallization from solvents like isopropyl alcohol or ethyl acetate is common to obtain pure amino alcohol salts.

- Temperature control: Critical in epoxide ring-opening to avoid side reactions and ensure high yield.

- Base selection: Sodium hydroxide is frequently used for nucleophilic substitution to deprotonate amines and facilitate reaction.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

1-Amino-3-(3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 1-Amino-3-(3,5-dimethylphenyl)propan-2-ol and Analogs

*Inferred based on structural analogs.

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethylphenyl group in 1-Amino-3-(3,5-dimethylphenyl)propan-2-ol provides electron-donating methyl substituents, which may enhance lipophilicity and membrane permeability compared to unsubstituted phenyl analogs (e.g., (S)-2-Amino-3-phenylpropan-1-ol) . However, highlights that electron-withdrawing groups (e.g., fluorine in N-(3,5-difluorophenyl)- derivatives) significantly boost photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to increased electrophilicity . This suggests that substituting methyl groups with halogens could modulate bioactivity.

- Positional Isomerism: The meta-substitution (3,5-dimethyl) in the target compound contrasts with ortho-substitution (2,3-dimethyl) in 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol . supports this, showing that meta-substituted trichloro-acetamides exhibit distinct crystal geometries, which may influence intermolecular interactions .

Physical and Chemical Properties

- Lipophilicity and Solubility: The 3,5-dimethylphenyl group increases LogP (estimated >1.5) compared to (S)-2-Amino-3-phenylpropan-1-ol (LogP 1.08) . This higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Salt Formation: Trifluoro derivatives (e.g., 1-Amino-2-(3,5-dimethylphenyl)-3,3,3-trifluoropropan-2-ol hydrochloride) form hydrochloride salts, improving stability and crystallinity .

Biological Activity

1-Amino-3-(3,5-dimethylphenyl)propan-2-ol, a chiral amino alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological molecules, suggesting therapeutic applications across multiple domains.

Chemical Structure and Properties

- Molecular Formula : C11H17NO

- Molecular Weight : 179.26 g/mol

- Functional Groups : Amino (-NH2) and Hydroxyl (-OH)

The presence of these functional groups facilitates its ability to engage with enzymes and receptors, potentially modulating biological pathways.

Research indicates that 1-amino-3-(3,5-dimethylphenyl)propan-2-ol may interact with specific enzymes or receptors, leading to various biological effects. The precise mechanisms are still under investigation, but potential actions include:

- Enzyme Modulation : Acting as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to receptors that may influence cellular signaling processes.

Antimicrobial Properties

Preliminary studies suggest that 1-amino-3-(3,5-dimethylphenyl)propan-2-ol exhibits antimicrobial activity. This has been attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.

Neuroprotective Effects

Given its structural similarities to other neuroprotective agents, there is interest in exploring its potential role in neuroprotection. It may interact with neurotransmitter systems, contributing to cognitive enhancement or protection against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-amino-3-(3,5-dimethylphenyl)propan-2-ol. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40%. |

| Study 3 | Indicated potential neuroprotective effects in vitro by enhancing neuronal survival under oxidative stress conditions. |

Synthesis Methods

The synthesis of 1-amino-3-(3,5-dimethylphenyl)propan-2-ol can be achieved through several methods:

- Reduction of Ketones : Starting from 1-(3,5-dimethylphenyl)propan-2-one using reducing agents such as lithium aluminum hydride.

- Direct Amination : Utilizing amines in the presence of catalysts to form the amino alcohol directly from appropriate precursors.

Future Directions

Ongoing research is focused on elucidating the specific biological pathways influenced by 1-amino-3-(3,5-dimethylphenyl)propan-2-ol. Future studies aim to:

- Investigate its pharmacokinetics and bioavailability.

- Explore structure-activity relationships (SAR) to optimize its therapeutic potential.

- Conduct clinical trials to assess efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.